molecular formula C9H12ClNO2 B1353221 3-Chloro-2-(2-methoxy-ethoxy)-phenylamine CAS No. 883547-01-1

3-Chloro-2-(2-methoxy-ethoxy)-phenylamine

Cat. No. B1353221
M. Wt: 201.65 g/mol
InChI Key: MKEZLQWRFUUGQJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies have demonstrated the synthesis of novel compounds from derivatives similar to 3-Chloro-2-(2-methoxy-ethoxy)-phenylamine, showcasing their potential antimicrobial activity. For instance, derivatives synthesized through reactions involving similar phenylamine compounds have shown notable in vitro antimicrobial properties, pointing towards their relevance in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

Luminescent EuIII Complexes

Research into the applications of phenylamine derivatives in luminescent materials has led to the creation of novel europium(III)-based coordination compounds. These compounds exhibit bright luminescence upon irradiation with near-UV radiation, suggesting their utility in materials science, particularly in creating efficient light-emitting devices (Akerboom et al., 2013).

Nucleophilic Reactions and Structural Studies

The reactivity of chloro-methoxy-phenylamine compounds with various nucleophilic agents has been extensively studied, leading to the synthesis of complex organic structures. These reactions have facilitated a deeper understanding of the mechanisms underlying the formation of pyrrol-2-one derivatives and their polymorphic modifications, as evidenced by X-ray crystallography studies (Kosolapova et al., 2013).

Antiviral Activity of Pyrimidine Derivatives

Research into pyrimidine derivatives related to 3-Chloro-2-(2-methoxy-ethoxy)-phenylamine has uncovered compounds with significant antiretroviral activity. These findings highlight the potential of phenylamine derivatives in the development of new treatments for retroviruses, including HIV (Hocková et al., 2003).

Electronic Properties and OLED Application

The impact of polar side groups on the transport and luminescence properties of naphthyl phenylamine compounds has been evaluated, revealing insights into their application in organic light-emitting diodes (OLEDs). These studies demonstrate the potential of chloro-methoxy-phenylamine derivatives in improving the efficiency and performance of OLED devices (Tong et al., 2004).

Safety And Hazards

This involves researching the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.


Future Directions

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properties

IUPAC Name

3-chloro-2-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEZLQWRFUUGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281449
Record name 3-Chloro-2-(2-methoxyethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(2-methoxy-ethoxy)-phenylamine

CAS RN

883547-01-1
Record name 3-Chloro-2-(2-methoxyethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883547-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2-methoxyethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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